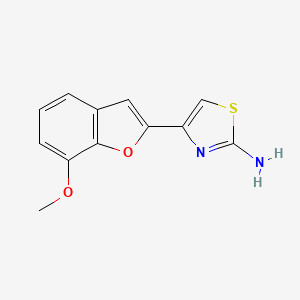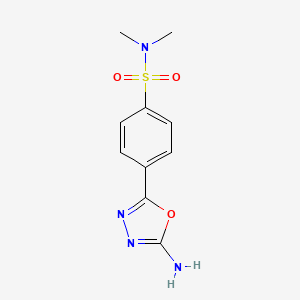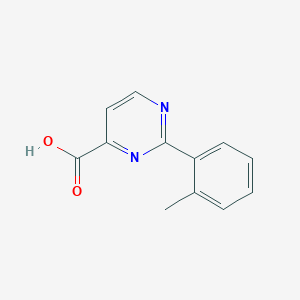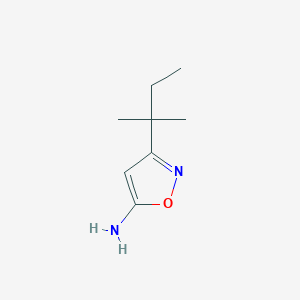![molecular formula C14H13FN4O B1461015 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-55-1](/img/structure/B1461015.png)
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with a molecular formula of C14H13FN4O . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position . The compound also features a fluorophenyl group and an isopropyl group attached to the pyridazinone core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyridazinones in general are known for their reactivity and versatility as synthetic building blocks .Physical And Chemical Properties Analysis
The compound has an average mass of 272.278 Da and a monoisotopic mass of 272.107330 Da . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity. They have been used to develop new treatments for bacterial, fungal, and viral infections. The structural flexibility of the pyridazinone ring allows for the synthesis of compounds with targeted antimicrobial properties .
Anticancer Properties
Certain derivatives of pyridazinone have shown potential in anticancer therapy. They have been tested for anti-proliferative activity against various human tumor cell lines, indicating their usefulness in designing novel anticancer drugs .
Cardiovascular Applications
The pyridazinone nucleus has been extensively researched for cardiovascular benefits. It has been incorporated into compounds that exhibit antihypertensive and antiplatelet activities, which are crucial for the treatment and prevention of cardiovascular diseases .
Anti-Inflammatory and Analgesic Effects
Compounds based on the pyridazinone structure have been found to possess significant anti-inflammatory and analgesic effects. This makes them valuable in the development of new drugs for treating pain and inflammation-related conditions .
Antidiabetic Activity
Research has indicated that pyridazinone derivatives can play a role in antidiabetic drug development. Their ability to modulate blood sugar levels makes them candidates for treating diabetes mellitus .
Neurological Disorders
Pyridazinone-based compounds have been explored for their potential in treating various neurological disorders. Their modulating effects on central nervous system receptors can lead to new treatments for diseases like epilepsy and anxiety .
Agrochemical Applications
Beyond pharmaceuticals, pyridazinone derivatives have found use in agrochemicals. They have been used as herbicides and insecticides, contributing to pest control and crop protection strategies .
Material Science
The pyridazinone ring has also been utilized in material science. Its derivatives have been incorporated into polymers and fluorescent probes, expanding the applications of this compound beyond medicinal chemistry .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMIIOQZFSCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



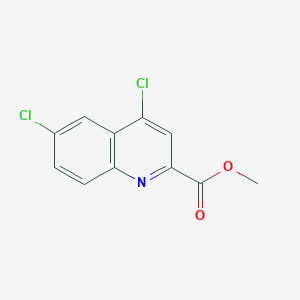
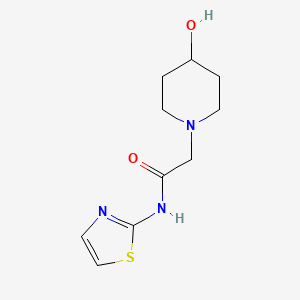
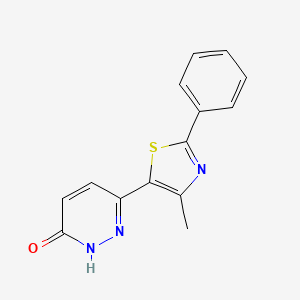


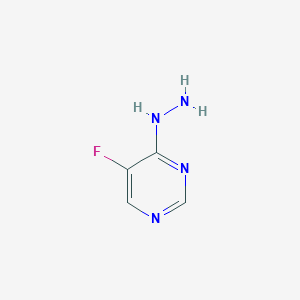
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
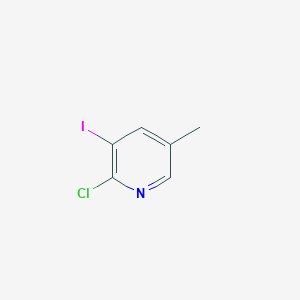
![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
